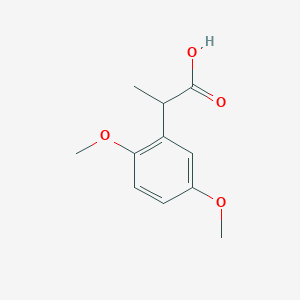

2-(2,5-Dimethoxyphenyl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H14O4/c1-7(11(12)13)9-6-8(14-2)4-5-10(9)15-3/h4-7H,1-3H3,(H,12,13) |

InChI Key |

VZCIFVPILYHKPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,5 Dimethoxyphenyl Propanoic Acid

Classical Routes to Substituted Arylpropanoic Acids

Traditional syntheses of arylpropanoic acids, including 2-(2,5-dimethoxyphenyl)propanoic acid, have historically relied on robust, multi-step sequences involving well-established reactions. These methods are characterized by their reliability and widespread use in organic chemistry.

Friedel-Crafts Acylation Followed by Functional Group Transformations

One of the most fundamental methods for creating the carbon skeleton of arylpropanoic acids is the Friedel-Crafts acylation. nih.govmdpi.com This electrophilic aromatic substitution reaction introduces a carbonyl group onto an aromatic ring, which serves as a handle for subsequent chemical modifications. acs.org

For the synthesis of this compound, the process would commence with 1,4-dimethoxybenzene (B90301) as the starting material. The reaction involves the acylation of this electron-rich aromatic ether with an acylating agent like propanoyl chloride or propanoic anhydride. A strong Lewis acid catalyst is required to generate the acylium ion electrophile. nih.gov The reaction typically yields 1-(2,5-dimethoxyphenyl)propan-1-one as the primary product.

Following the acylation, a series of functional group transformations are necessary to convert the resulting aryl ketone into the target propanoic acid. Several pathways can achieve this, including:

Willgerodt-Kindler Reaction: The aryl ketone can be heated with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.

Reduction and Oxidation: The ketone can be reduced to an alcohol, converted to a halide, and then subjected to a nucleophilic substitution with cyanide, followed by hydrolysis of the resulting nitrile. Alternatively, more direct oxidation methods can be employed.

Halogenation and Rearrangement: α-Halogenation of the ketone followed by a Favorskii-type rearrangement can also lead to the propanoic acid ester, which is subsequently hydrolyzed.

The choice of Lewis acid is critical for the initial Friedel-Crafts step, with aluminum chloride being traditional, though more modern, recyclable solid acid catalysts are now often preferred. researchgate.net

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation

| Catalyst Type | Examples | Typical Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Classical Lewis Acids | AlCl₃, FeCl₃, BF₃ | Stoichiometric amounts, anhydrous organic solvents | High reactivity, well-established | Generates large amounts of corrosive waste, not recyclable |

| Solid Acid Catalysts | Zeolites (H-Y, H-β), Sulfated Zirconia, Cation Exchange Resins (e.g., Amberlyst-15) researchgate.net | Catalytic amounts, often higher temperatures | Recyclable, reduced waste, environmentally benign researchgate.net | Can be prone to deactivation, may have lower activity researchgate.net |

Carboxylation Reactions of Organometallic Intermediates

Another classical approach involves the formation of an organometallic reagent from an aryl halide, which then reacts with carbon dioxide to form a carboxylate salt. researchgate.net This method is highly effective for introducing a carboxylic acid group onto an aromatic ring.

The synthesis of this compound via this route would begin with the preparation of a suitable precursor, such as 1-bromo-2-(2,5-dimethoxyphenyl)ethane. This intermediate can be synthesized from 1,4-dimethoxybenzene through appropriate functionalization. The key steps are:

Formation of the Organometallic Reagent: The aryl-alkyl halide is reacted with a metal, typically magnesium (to form a Grignard reagent) or lithium (to form an organolithium reagent), in an anhydrous ether solvent. researchgate.net

Carboxylation: The resulting organometallic compound, a potent nucleophile, is then exposed to solid carbon dioxide (dry ice). The nucleophilic carbon attacks the electrophilic carbon of CO₂, forming a carboxylate salt. researchgate.net

Acidification: An acidic workup protonates the carboxylate salt to yield the final this compound. researchgate.net

This method's success hinges on the efficient preparation of the organometallic intermediate and the strict exclusion of water or other protic sources until the final acidification step. While Grignard reagents are common, organolithium compounds are often more reactive.

Modern and Advanced Synthetic Strategies for the Formation of the Carbon Skeleton

Contemporary organic synthesis prioritizes efficiency, atom economy, and sustainability. Advanced strategies for constructing the this compound skeleton reflect these goals, often employing transition-metal catalysis and green chemistry principles.

Transition Metal-Catalyzed Coupling Reactions (e.g., Carbonylation Reactions)

Transition metal-catalyzed reactions have become indispensable tools for forming carbon-carbon bonds. Carbonylation reactions, in particular, offer a direct route to carboxylic acids by introducing a carbonyl group using carbon monoxide (CO) or a CO surrogate.

A plausible route to this compound using this strategy could involve the palladium-catalyzed carbonylation of a precursor like 1-halo-2-(2,5-dimethoxyphenyl)ethane. The catalytic cycle, typically involving a palladium(0) species, would proceed through:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-alkyl-halide bond.

CO Insertion: A molecule of carbon monoxide inserts into the palladium-carbon bond.

Reductive Elimination: The resulting acyl-palladium complex reacts with a nucleophile (e.g., water) to release the carboxylic acid and regenerate the Pd(0) catalyst.

A significant advancement in this area is the use of CO surrogates, such as N,N-dimethylformamide (DMF) or formates, which decompose in-situ to provide carbon monoxide. This approach avoids the handling of highly toxic and flammable CO gas, making the process safer and more accessible.

Table 2: Components of a Typical Palladium-Catalyzed Carbonylation Reaction

| Component | Function | Examples |

|---|---|---|

| Substrate | Aryl or alkyl halide/pseudohalide | 1-Iodo-2-(2,5-dimethoxyphenyl)ethane |

| Catalyst Precursor | Source of active Pd(0) | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, modulates reactivity | Phosphines (e.g., PPh₃, Xantphos) |

| Carbonyl Source | Provides the -C(O)- group | CO gas, Mo(CO)₆, DMF |

| Base/Nucleophile | Facilitates catalyst regeneration and product formation | Amines (e.g., Et₃N), Water |

Addition Reactions to Unsaturated Systems (e.g., Hydroarylation)

Hydroarylation is a highly atom-economical reaction that involves the direct addition of an aromatic C-H bond across an unsaturated C-C bond, such as that in an alkene or alkyne. mdpi.comresearchgate.net A hypothetical, advanced synthesis of this compound could employ the direct hydroarylation of 1,4-dimethoxybenzene with acrylic acid or one of its esters.

This transformation would be catalyzed by a transition metal (e.g., palladium, rhodium, or nickel) and would form the target carbon skeleton in a single step, avoiding the need for pre-functionalized starting materials like aryl halides. researchgate.net The reaction would proceed via the activation of the C-H bond at the 2-position of 1,4-dimethoxybenzene, followed by its addition across the double bond of the acrylic acid derivative. A key challenge in such reactions is controlling the regioselectivity to ensure addition occurs at the desired position on the aromatic ring and with the correct orientation on the alkene (Markovnikov vs. anti-Markovnikov). While challenging, this approach represents a frontier in efficient C-C bond formation.

Green Chemistry Principles in Synthetic Route Design and Implementation

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles can be applied to the synthesis of this compound.

Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO₂, or bio-based solvents can significantly reduce environmental impact.

Catalysis over Stoichiometric Reagents: As seen in the Friedel-Crafts reaction, replacing stoichiometric Lewis acids like AlCl₃ with recyclable, solid acid catalysts improves the process's sustainability. Similarly, using catalytic amounts of transition metals is inherently greener than using stoichiometric organometallic reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core green principle. Hydroarylation (Section 2.2.2) is an excellent example of a highly atom-economical reaction.

Use of Renewable Feedstocks: While the immediate precursors to this compound are typically derived from petrochemical sources, a broader green chemistry perspective encourages the development of pathways from renewable bio-based materials.

Table 3: Application of Green Chemistry Principles to Synthetic Routes

| Synthetic Route | Traditional Approach | Green Chemistry Modification |

|---|---|---|

| Friedel-Crafts Acylation | Stoichiometric AlCl₃ in chlorinated solvents | Use of recyclable solid acid catalysts (zeolites, resins) in solvent-free conditions or greener solvents. researchgate.net |

| Carboxylation | Formation of Grignard reagent in ether solvents | Development of flow chemistry processes to improve safety and control; use of safer ether alternatives. |

| Carbonylation | Use of high-pressure, toxic CO gas | Application of CO surrogates (e.g., DMF) to avoid handling CO gas. |

| Hydroarylation | (Advanced Method) | Inherently atom-economical; focus on using earth-abundant metal catalysts (e.g., iron, nickel) instead of precious metals. |

Enantioselective Synthesis of this compound

Achieving enantioselectivity in the synthesis of 2-arylpropanoic acids is a pivotal goal in modern organic chemistry. The methods to produce single-enantiomer this compound are based on established principles of asymmetric synthesis, which can be broadly categorized into catalytic and stoichiometric approaches.

Asymmetric hydrogenation is a premier industrial method for the synthesis of chiral 2-arylpropanoic acids. This strategy typically involves the enantioselective reduction of a prochiral α,β-unsaturated carboxylic acid precursor, namely 2-(2,5-dimethoxyphenyl)acrylic acid. The reaction utilizes a chiral transition metal catalyst, most commonly based on rhodium, ruthenium, or iridium, coordinated to a chiral phosphine (B1218219) ligand.

While specific studies detailing the asymmetric hydrogenation of 2-(2,5-dimethoxyphenyl)acrylic acid are not extensively documented, the methodology is well-established for structurally analogous compounds. For instance, the synthesis of Naproxen, a well-known anti-inflammatory drug, famously employs a Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyst for the hydrogenation of 2-(6-methoxy-2-naphthyl)acrylic acid. cmu.edu This process is renowned for its high efficiency and enantioselectivity. cmu.edu Similarly, nickel-catalyzed systems using chiral ligands like Ph-BPE have proven highly effective for the hydrogenation of various β,β-disubstituted acrylic acids, achieving excellent yields and enantiomeric excesses (ee) up to 99%. rsc.orgresearchgate.net

The general mechanism involves the coordination of the olefin substrate to the chiral metal center, followed by the stereoselective transfer of hydrogen, leading to the formation of the chiral propanoic acid. The choice of ligand is crucial in creating a chiral environment that directs the hydrogenation to one face of the double bond.

| Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) |

| Ru-BINAP | 2-Aryl-acrylic acids | High (e.g., 87.7% for Naproxen precursor) cmu.edu |

| Ni-Ph-BPE | β,β-Disubstituted acrylic acids | Up to 99% rsc.orgresearchgate.net |

| Rh-Phosphinediamine | Acrylic acid derivatives | High rsc.org |

| Ir-MaxPHOX | Non-chelating olefins | Up to 99% ub.edu |

The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. In this approach, a racemic starting material is temporarily bonded to a single-enantiomer chiral molecule (the auxiliary) to form a diastereomeric mixture. Subsequent reactions proceed with high diastereoselectivity due to the steric influence of the auxiliary.

For the synthesis of this compound, this would typically involve:

Attachment: Reacting a propionyl derivative (e.g., propanoyl chloride) with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to form a chiral amide or imide. wikipedia.org

Diastereoselective Enolate Formation and Alkylation: The α-proton of the propionyl group is deprotonated with a base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate then reacts with an arylating agent corresponding to the 2,5-dimethoxyphenyl group. Alternatively, an enolate derived from acetyl chloride attached to an auxiliary can be alkylated with a methylating agent. The chiral auxiliary blocks one face of the enolate, directing the incoming electrophile to the opposite face, thus creating the desired stereocenter with high diastereoselectivity.

Cleavage: After the stereocenter is set, the chiral auxiliary is hydrolytically or otherwise cleaved from the molecule to yield the enantiomerically enriched this compound and recover the auxiliary for reuse. wikipedia.org

Commonly used chiral auxiliaries for this type of transformation are listed in the table below.

| Chiral Auxiliary Class | Common Examples | Key Feature |

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Forms a rigid chelated enolate, providing excellent stereocontrol in alkylation reactions. |

| Pseudoephedrine Amides | (1R,2R)-(-)-Pseudoephedrine | The enolate forms a stable chelate with lithium, and subsequent alkylation occurs anti to the hydroxyl group. wikipedia.org |

| Camphorsultams | Oppolzer's camphorsultam | Provides high stereoselectivity in a variety of reactions, including alkylations and Diels-Alder reactions. harvard.edu |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For the synthesis of chiral arylpropanoic acids, a common strategy involves the asymmetric conjugate addition of nucleophiles to α,β-unsaturated aldehydes or ketones.

A plausible organocatalytic route to an enantiopure precursor for this compound could involve the asymmetric Michael addition of a nucleophile to 2-(2,5-dimethoxyphenyl)acrolein. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers (MacMillan catalysts), are known to activate α,β-unsaturated aldehydes by forming a transient iminium ion. This activation lowers the LUMO of the aldehyde and allows for a highly stereoselective attack by a nucleophile, guided by the chiral catalyst. Subsequent transformation of the resulting aldehyde would yield the target acid.

While specific literature on the organocatalytic synthesis of this particular compound is scarce, the field has established powerful general methods for preparing enantiopure molecules that are applicable in principle. researchwithrutgers.comnih.govresearchgate.net

Biocatalysis offers an environmentally friendly and highly selective alternative for producing enantiopure compounds. For chiral carboxylic acids like this compound, the most common biocatalytic method is the kinetic resolution of a racemic mixture. peers.international

This process relies on an enzyme, typically a lipase (B570770) or an esterase, that can stereoselectively catalyze a reaction on one enantiomer while leaving the other untouched. The typical workflow is as follows:

A racemic mixture of this compound is converted into its corresponding ester (e.g., methyl or ethyl ester).

The racemic ester is then subjected to hydrolysis in the presence of a lipase (e.g., from Candida rugosa or Pseudomonas fluorescens) in an aqueous buffer.

The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the (S)-ester) back to the carboxylic acid, while the other enantiomer (the (R)-ester) remains unreacted.

The resulting mixture of the (S)-acid and the (R)-ester can then be easily separated by extraction, providing access to both enantiomers in high enantiomeric purity.

This method is widely used for the resolution of other 2-arylpropanoic acids, such as ibuprofen (B1674241) and ketoprofen, demonstrating its broad applicability. researchgate.net Another approach is dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer. rsc.orgrsc.org

| Enzyme Type | Reaction Type | Application |

| Lipase (e.g., Candida rugosa) | Enantioselective Hydrolysis | Resolution of racemic 2-arylpropanoic acid esters. researchgate.net |

| Esterase | Enantioselective Esterification | Resolution of racemic 2-arylpropanoic acids. |

| Imine Reductases (IREDs) | Dynamic Kinetic Resolution | Asymmetric synthesis of chiral amines, applicable to related structures. rsc.org |

Precursor Synthesis and Elaboration Strategies for this compound

Several key 2,5-dimethoxybenzene intermediates can serve as starting points. The most versatile is arguably 2,5-dimethoxybenzaldehyde, which can be synthesized through various routes.

Vilsmeier-Haack Reaction: A common method is the formylation of 1,4-dimethoxybenzene using the Vilsmeier reagent, which is generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). bloomtechz.com This reaction introduces an aldehyde group onto the aromatic ring.

Reimer-Tiemann Reaction: An alternative route starts from 4-methoxyphenol, which undergoes a Reimer-Tiemann formylation to produce 2-hydroxy-5-methoxybenzaldehyde. chemicalbook.comchemicalbook.com This intermediate is then methylated, typically with dimethyl sulfate (B86663), to yield 2,5-dimethoxybenzaldehyde. chemicalbook.comcqu.edu.cn This two-step process can be optimized by isolating the intermediate as a metal salt to improve purity before methylation. google.com

Oxidation: Direct oxidation of 2,5-dimethoxytoluene (B1361827) with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also yield the desired aldehyde. bloomtechz.com

Another important precursor is 2,5-dimethoxypropiophenone. This ketone can be prepared via a Friedel-Crafts acylation of 1,4-dimethoxybenzene with propionyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). A related intermediate, α-chloro-2,5-dimethoxy acetophenone, can also be synthesized by a Friedel-Crafts reaction between 1,4-dimethoxybenzene and chloroacetyl chloride. google.com

| Precursor | Starting Material(s) | Key Reagents | Method |

| 2,5-Dimethoxybenzaldehyde | 1,4-Dimethoxybenzene | POCl₃, DMF | Vilsmeier-Haack Reaction bloomtechz.com |

| 2,5-Dimethoxybenzaldehyde | 4-Methoxyphenol | CHCl₃, NaOH; then (CH₃)₂SO₄ | Reimer-Tiemann / Methylation chemicalbook.comcqu.edu.cn |

| 2,5-Dimethoxypropiophenone | 1,4-Dimethoxybenzene, Propionyl chloride | AlCl₃ | Friedel-Crafts Acylation |

| α-Chloro-2,5-dimethoxy acetophenone | 1,4-Dimethoxybenzene, Chloroacetyl chloride | Lewis Acid | Friedel-Crafts Acylation google.com |

Functionalization of Propanoic Acid Side Chain Precursors

The synthesis of this compound can be achieved through various methods, including the functionalization of precursors that already contain a propanoic acid or related side chain. One established approach involves the methylation of an arylacetonitrile or methyl arylacetoacetate precursor. This method is a general strategy for creating 2-arylpropionic acids. The process begins with the mono-c-methylation of the precursor using dimethyl carbonate. This initial step can achieve a high yield of the monomethylated product, which is then hydrolyzed to the final carboxylic acid. For example, in the synthesis of related 2-phenylpropionic acids, the methylation of the corresponding nitrile can result in a 98.5% yield of the desired monomethyl derivative. orgsyn.org

Another route involves the modification of a precursor like 3-aroylprop-2-enoic acid. These precursors, which contain a -unsaturated carbonyl system, can react with aromatic hydrocarbons under Friedel-Crafts conditions. This reaction adds the aromatic moiety to the propanoic acid backbone, forming the basis for the target molecule after subsequent steps.

Furthermore, precursors such as 2-bromo-1,1-dimethoxy-1-(4-methoxyphenyl)-propane can be used. prepchem.com By heating a mixture of this bromo-precursor with potassium acetate (B1210297) in a solvent system like N,N-dimethylformamide and water, the corresponding 2-arylpropionic acid can be obtained. prepchem.com This demonstrates a pathway where a halogenated propanoic acid derivative serves as the key intermediate for functionalization.

A summary of precursor types and their functionalization reactions is presented below.

Table 1: Precursor Functionalization Strategies

| Precursor Type | Key Reagents | Reaction Type | Resulting Intermediate/Product |

|---|---|---|---|

| Arylacetonitrile | Dimethyl Carbonate, Sodium Hydroxide | C-methylation, Hydrolysis | 2-Arylpropionic acid |

| 3-Aroylprop-2-enoic acid | Aromatic Hydrocarbon, AlCl₃ | Friedel-Crafts Alkylation | 2-Aryl-3-aroylpropanoic acid |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For any synthetic route to be viable for large-scale production, optimization of reaction conditions is crucial to maximize yield, purity, and efficiency while minimizing costs and environmental impact. The development of scalable syntheses for 2-arylpropionic acids and related compounds often focuses on improving catalyst efficiency, simplifying workup procedures, and using readily available, less hazardous reagents.

In methylation reactions of arylacetonitriles, the reaction progress can be closely monitored by gas chromatography. orgsyn.org The hydrolysis step, typically carried out with an aqueous base like sodium hydroxide, is often run at reflux temperatures (e.g., in an oil bath at 130°C) for several hours to ensure complete conversion. orgsyn.org Post-reaction workup involves acidification followed by extraction with a suitable organic solvent, such as diethyl ether, to isolate the final acid product. orgsyn.org Careful control of these parameters is essential for achieving high purity and yield on a larger scale.

The choice of catalysts and reaction media is also a critical area for optimization. For example, processes have been developed that avoid precious metal catalysts in favor of more economical alternatives. nih.gov The conditions for a scalable process must be robust and reproducible. An example of optimized conditions for a related synthesis is detailed in the table below.

Table 2: Example of Optimized Reaction Conditions for a Related Synthesis Step

| Parameter | Condition | Purpose/Observation |

|---|---|---|

| Reaction | Base Hydrolysis of Ester | Convert ester intermediate to final carboxylic acid |

| Reagent | 10% Aqueous Sodium Hydroxide | Readily available and effective base |

| Temperature | 130°C (Oil Bath Reflux) | To drive the reaction to completion |

| Time | 4.5 hours | Determined by monitoring reaction progress (e.g., by GC) |

| Workup | Acidification (HCl), Extraction (Diethyl Ether) | To isolate the pure acidic product |

Ultimately, a scalable synthesis aims to produce materials with high purity (e.g., ≥98%) suitable for their intended application. chemscene.com This involves not only optimizing the chemical reaction itself but also the subsequent purification steps, such as extraction and crystallization, to ensure the final product meets required specifications.

Chemical Reactivity and Mechanistic Investigations of 2 2,5 Dimethoxyphenyl Propanoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that undergoes a variety of characteristic reactions, including esterification, amide bond formation, reduction, and decarboxylation.

Esterification Reactions and Kinetics

The conversion of carboxylic acids to esters, known as esterification, is a fundamental reaction in organic synthesis. For 2-(2,5-dimethoxyphenyl)propanoic acid, this is typically achieved through acid-catalyzed condensation with an alcohol. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.uk

| Parameter | Effect on Reaction Rate | Effect on Yield | Rationale |

|---|---|---|---|

| Temperature Increase | Increases | Increases (to equilibrium) | Provides activation energy, increasing the frequency of effective collisions. ceon.rs |

| Increased Catalyst Concentration | Increases | No direct effect on equilibrium, but allows it to be reached faster. ceon.rs | Facilitates the protonation of the carbonyl group, a key step in the mechanism. researchgate.net |

| Increased Alcohol/Acid Molar Ratio | Increases | Increases | Shifts the reaction equilibrium toward the products according to Le Châtelier's principle. researchgate.net |

| Removal of Water | No direct effect on rate | Increases | Shifts the reaction equilibrium toward the products by removing a product. |

Amide Bond Formation Chemistries

Amide bond formation is a critical transformation in organic and medicinal chemistry. researchgate.net The direct reaction between a carboxylic acid like this compound and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated".

A common method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride. This can be accomplished by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(2,5-dimethoxyphenyl)propanoyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form the corresponding amide.

Alternatively, a wide array of coupling reagents can facilitate the direct formation of an amide from the carboxylic acid and amine without the need to isolate an intermediate. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine to yield the desired amide product.

Reduction of the Carboxylic Acid Group to Alcohols or Aldehydes

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as the carboxyl group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose. docbrown.info Treatment of this compound with LiAlH₄ in an anhydrous solvent like dry ether, followed by an aqueous workup, would yield the primary alcohol, 2-(2,5-dimethoxyphenyl)propan-1-ol. docbrown.infochemguide.co.uk

The reaction proceeds via the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. libretexts.org It is important to note that this reduction cannot be stopped at the intermediate aldehyde stage, as aldehydes are more reactive towards LiAlH₄ than the starting carboxylic acid and are immediately reduced to the alcohol. chemguide.co.uksavemyexams.com Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. docbrown.infosavemyexams.com

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SₑAr), where an electrophile replaces a hydrogen atom on the ring. The rate and regioselectivity of this substitution are governed by the electronic effects of the substituents already present: the two methoxy (B1213986) groups and the propanoic acid side chain. wikipedia.org

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The regiochemical outcome of an electrophilic aromatic substitution reaction is determined by the directing effects of the existing substituents.

Methoxy Groups (-OCH₃): These are strong activating groups due to the resonance donation of a lone pair of electrons from the oxygen atom. They are ortho, para-directors. mnstate.edu

In this compound, the substituents are at positions 1, 2, and 5. The available positions for substitution are 3, 4, and 6. The directing effects of the existing groups on these positions are summarized below.

| Position | Directing Effect of -CH(CH₃)COOH at C1 (Deactivating, Meta) | Directing Effect of -OCH₃ at C2 (Activating, Ortho/Para) | Directing Effect of -OCH₃ at C5 (Activating, Ortho/Para) | Overall Predicted Outcome |

|---|---|---|---|---|

| C3 | Meta (Favorable) | Ortho (Favorable) | Meta (Unfavorable) | Moderately favored, but sterically hindered by C1 and C2 substituents. |

| C4 | Meta (Favorable) | Para (Favorable) | Ortho (Favorable) | Strongly Favored. Activated by both methoxy groups and directed meta by the deactivating group. |

| C6 | Ortho (Unfavorable) | Para (Favorable) | Ortho (Favorable) | Favored electronically, but sterically hindered by the C5 substituent. |

The combined influence of the three groups strongly directs incoming electrophiles to the C4 position. This position is activated by both methoxy groups (para to the C2-methoxy and ortho to the C5-methoxy) and is meta to the deactivating propanoic acid group.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would be expected to yield primarily 4-bromo-2-(2,5-dimethoxyphenyl)propanoic acid.

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the ring. masterorganicchemistry.com The major product would be 4-nitro-2-(2,5-dimethoxyphenyl)propanoic acid. Alternative, greener nitrating agents like dinitrogen pentoxide (N₂O₅) could also be employed. nih.gov

Oxidation and Reduction of the Aromatic Nucleus

The aromatic nucleus of this compound, a 1,4-dimethoxybenzene (B90301) derivative, is susceptible to both oxidation and reduction reactions, influenced by the electron-donating nature of the methoxy groups.

Oxidation: The presence of two electron-donating methoxy groups makes the aromatic ring electron-rich and thus highly susceptible to oxidation. Anodic oxidation of similar 2,5-disubstituted 1,4-dialkoxybenzenes can lead to the formation of quinone bisketals researchgate.net. In the case of this compound, oxidation would likely target the aromatic ring to form a quinone-type structure, a common reaction for hydroquinone (B1673460) ethers. The reaction proceeds through the removal of electrons from the π-system of the ring, facilitated by the methoxy substituents. Spectroelectrochemical studies on related dimethoxybenzene systems show that they can undergo reversible oxidation processes acs.org.

Reduction: The reduction of the dimethoxyphenyl nucleus is less common than its oxidation due to the ring's high electron density. Typical catalytic hydrogenation conditions that reduce aromatic rings (e.g., using rhodium or ruthenium catalysts under high pressure) would likely also affect the carboxylic acid group. However, electrochemical methods can be employed. Studies on the electrochemical reduction of 2,5-dimethoxy nitrobenzenes have shown that the dimethoxy-substituted ring can facilitate the transfer of electrons to other functional groups, such as a nitro group, to form stable radical anions researchgate.net. While the propanoic acid side chain is not an easily reducible group in the same manner as a nitro group, this indicates the ring's ability to participate in electron transfer processes. Birch reduction is a potential chemical method, though regioselectivity could be complex.

Influence of Methoxy Substituents on Aromatic Reactivity and Regioselectivity

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution is significantly governed by the electronic effects of its three substituents: two methoxy groups and one propanoic acid group.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director. libretexts.orgminia.edu.eg This is due to the resonance effect, where a lone pair of electrons on the oxygen atom can be donated into the aromatic π-system, increasing the electron density of the ring and stabilizing the carbocation intermediate (arenium ion) formed during substitution. libretexts.org This electron donation makes the ring much more reactive towards electrophiles than benzene (B151609) itself. libretexts.org The inductive effect of the electronegative oxygen atom withdraws electron density, but for substituents like methoxy, the resonance effect strongly dominates. minia.edu.eg

In this compound, the two methoxy groups are located at positions 2 and 5 relative to the propanoic acid side chain (at position 1). They strongly activate the ring for further substitution. The propanoic acid side chain, conversely, is a deactivating group and a meta-director, withdrawing electron density from the ring. libretexts.org

The regioselectivity of an electrophilic substitution reaction on this molecule is determined by the combined directing effects of these groups. The powerful activating and ortho, para-directing nature of the two methoxy groups will dominate the weaker, deactivating meta-directing effect of the propanoic acid chain.

| Substituent | Position | Electronic Effect | Directing Influence | Activated Positions |

|---|---|---|---|---|

| -CH(CH₃)COOH | 1 | Deactivating (Inductive/Resonance Withdrawal) | meta | 3, 5 |

| -OCH₃ | 2 | Activating (Resonance Donation) | ortho, para | 1 (blocked), 3, 6 |

| -OCH₃ | 5 | Activating (Resonance Donation) | ortho, para | 4, 6 |

Based on the synergistic directing effects, the most likely positions for electrophilic attack are C-6 and C-3 (and to a lesser extent, C-4), as these positions are activated by one or both methoxy groups. The C-6 position is particularly favored as it is para to the methoxy group at C-2 and ortho to the methoxy group at C-5.

Reactivity of the Propanoic Acid Side Chain at the Alpha-Carbon

The alpha-carbon of the propanoic acid side chain is a key site for chemical reactivity. This carbon is a stereogenic center (chiral center), and its hydrogen is acidic, allowing for the formation of an enolate or enol intermediate, which is central to its functionalization.

Functionalization Reactions at the Stereogenic Center

The presence of an α-hydrogen allows for deprotonation by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles, enabling a range of functionalization reactions at the stereogenic center. While reactions of carboxylic acid enolates are well-established, they often require specific conditions, such as the use of strong bases like lithium diisopropylamide (LDA) to form the dianion (deprotonation of both the carboxylic acid proton and the α-hydrogen). libretexts.org

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an ester or an acyl halide, to facilitate α-functionalization. libretexts.org Common functionalization reactions include:

Halogenation: In the presence of a catalyst like phosphorus tribromide (PBr₃), carboxylic acids can undergo α-bromination via the Hell-Volhard-Zelinsky reaction. libretexts.org

Alkylation: The enolate derived from an ester of this compound can be alkylated with alkyl halides.

Hydroxylation: Oxidation of the enolate with reagents like molecular oxygen or MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) can introduce a hydroxyl group at the alpha-position.

| Reaction Type | Typical Reagents | Product Type | General Applicability |

|---|---|---|---|

| α-Halogenation | Br₂, PBr₃ (cat.) | α-Halo Acid | Applicable to carboxylic acids with α-hydrogens. libretexts.org |

| α-Alkylation | 1. LDA; 2. R-X (on ester) | α-Alkyl Acid (after hydrolysis) | Common for esters and other derivatives. libretexts.org |

| α-Hydroxylation | 1. LDA; 2. MoOPH (on ester) | α-Hydroxy Acid (after hydrolysis) | Established method for enolate oxidation. |

Stereochemical Outcomes and Diastereoselectivity in Transformations

Since the alpha-carbon is a stereogenic center, any functionalization reaction at this position must consider the stereochemical outcome. Reactions that proceed through a planar enolate intermediate will typically lead to racemization if the starting material is enantiomerically pure, as the electrophile can attack from either face of the planar enolate with equal probability. libretexts.org

Achieving stereocontrol (diastereoselectivity or enantioselectivity) requires specific strategies:

Chiral Auxiliaries: The carboxylic acid can be attached to a chiral auxiliary, which directs the attack of the electrophile to one face of the enolate, leading to a diastereoselective product. The auxiliary can then be cleaved to yield an enantiomerically enriched product.

Asymmetric Catalysis: A chiral catalyst can be used to control the stereochemical outcome of the reaction. For instance, enantioselective α-functionalization of ketones has been achieved using metallacyclic iridium catalysts, a strategy that could potentially be adapted for carboxylic acid derivatives. springernature.com

The diastereoselectivity of these transformations is highly dependent on the specific substrate, reagents, and reaction conditions, including the choice of chiral auxiliary or catalyst and the steric bulk of the incoming electrophile.

Stereochemical Stability and Racemization Studies of this compound

The stereochemical stability of this compound, like other 2-arylpropanoic acids, is a critical factor, particularly if one enantiomer is desired. The α-hydrogen is susceptible to abstraction under basic or, more slowly, acidic conditions, leading to racemization. libretexts.org

The mechanism of racemization involves the removal of the α-proton to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of both (R)- and (S)-enantiomers, ultimately leading to a racemic mixture. ru.nl

The rate of racemization is influenced by several factors:

Temperature: Higher temperatures increase the rate of racemization.

Base Strength: Strong bases readily abstract the α-proton, accelerating racemization. Processes for the racemization of optically active 2-arylpropionic acids often involve heating with a strong inorganic alkali metal base like sodium hydroxide. google.com

Solvent: The choice of solvent can affect the stability of the enolate and the rate of proton exchange.

In biological systems, the racemization of 2-arylpropanoic acids can occur enzymatically. This process, known as chiral inversion, often involves the formation of a coenzyme A thioester, followed by epimerization and hydrolysis. nih.gov Biocatalytic methods using enzymes from Lactobacillus species have also been developed for the racemization of α-hydroxycarboxylic acids, demonstrating the potential for enzymatic control over this process. nih.gov

Catalytic Effects on Reaction Pathways and Selectivity

Catalysis plays a crucial role in directing the reaction pathways and enhancing the selectivity of transformations involving this compound and related compounds. Catalysts can be employed to control chemo-, regio-, and enantioselectivity.

Kinetic Resolution: Chiral catalysts are essential for the kinetic resolution of racemic 2-arylpropanoic acids. In this process, one enantiomer of the racemic mixture reacts faster with a reagent in the presence of a chiral catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer. For example, the chiral acyl-transfer catalyst (+)-benzotetramisole (BTM) has been used for the efficient kinetic resolution of 2-aryl-2-fluoropropanoic acids via enantioselective esterification. mdpi.com

Decarboxylation and Deoxygenation: Metal catalysts are effective in promoting decarboxylation and deoxygenation reactions. A dual photoredox/cobalt catalytic system has been shown to effect the decarboxylative elimination of 2-phenylpropionic acid to yield the corresponding olefin. unl.edu In gas-phase deoxygenation, palladium or platinum catalysts loaded onto acidic supports can greatly enhance decarbonylation pathways. researchgate.net

C-H Functionalization: Palladium catalysts, in conjunction with specialized ligands, can direct the functionalization of typically unreactive C-H bonds. While challenging, methods have been developed for the transannular γ-C–H arylation of cycloalkane carboxylic acids using quinuclidine-pyridone ligands, showcasing the power of catalysis to achieve novel transformations. nih.gov

| Catalytic System | Reaction Type | Effect on Selectivity/Pathway | Example Application (on related compounds) |

|---|---|---|---|

| (+)-Benzotetramisole (BTM) | Kinetic Resolution (Esterification) | Enantioselectivity: separates enantiomers. mdpi.com | Resolution of racemic 2-aryl-2-fluoropropanoic acids. mdpi.com |

| Photoredox (4CzIPN) / Cobalt (COPC) | Decarboxylative Elimination | Chemoselectivity: promotes olefin formation. unl.edu | Conversion of 2-phenylpropionic acid to styrene. unl.edu |

| Pd or Pt on Cs₂.₅H₀.₅PW₁₂O₄₀ | Deoxygenation | Pathway Selectivity: enhances decarbonylation. researchgate.net | Deoxygenation of propionic acid. researchgate.net |

| Pd(OAc)₂ / Quinuclidine-Pyridone Ligand | C-H Arylation | Regioselectivity: directs functionalization to a specific C-H bond. nih.gov | γ-arylation of cycloalkane carboxylic acids. nih.gov |

Derivatives and Structural Analogues of 2 2,5 Dimethoxyphenyl Propanoic Acid

Synthesis and Characterization of Esters and their Stereoisomers

The synthesis of esters from 2-(2,5-Dimethoxyphenyl)propanoic acid can be achieved through several standard esterification protocols. The choice of method often depends on the steric hindrance of both the carboxylic acid and the alcohol.

Fischer Esterification: A common method involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid. This is a reversible reaction, and to drive the equilibrium towards the product, water is usually removed as it is formed.

Carbodiimide-Mediated Esterification: For more hindered substrates or milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. hepatochem.commdpi.com

Esterification of Hindered Carboxylic Acids: Given that this compound is a 2-arylpropanoic acid, steric hindrance can be a factor. Specialized methods for hindered carboxylic acids may be necessary, particularly when reacting with bulky alcohols. nih.govgoogle.com One such approach involves the use of dried Dowex H+/NaI, which can facilitate the esterification of sterically hindered acids. nih.gov Another method uses dialkyl dicarbonates in the presence of a Lewis acid catalyst like magnesium chloride. organic-chemistry.org

The characterization of these esters involves standard spectroscopic techniques. Infrared (IR) spectroscopy would show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic C=O stretching frequency for the ester, typically around 1735 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure, showing signals corresponding to the alcohol moiety incorporated into the ester.

Stereoisomeric esters can be prepared by using enantiomerically pure this compound or a chiral alcohol. Alternatively, racemic esters can be separated using chiral high-performance liquid chromatography (HPLC), a technique well-established for resolving enantiomers of 2-arylpropionic acid esters. mdpi.com

Synthesis and Characterization of Amides and Peptide Analogues

The formation of amides from this compound and an amine is a fundamental transformation, often utilizing coupling reagents developed for peptide synthesis. hepatochem.comfishersci.co.uk

Amide Bond Formation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be activated. Common methods include:

Conversion to Acyl Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with primary or secondary amines to form the amide, often in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk

Use of Coupling Reagents: A wide array of coupling reagents can facilitate amide bond formation under milder conditions. Reagents like DCC, DIC, and EDC activate the carboxylic acid to form an O-acylisourea intermediate, which is then displaced by the amine. hepatochem.commdpi.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used to suppress side reactions and minimize racemization at the chiral center.

Peptide Analogues: By applying the principles of peptide synthesis, this compound can be incorporated into peptide chains. organic-chemistry.org This involves coupling the N-protected amino acid (in this case, this compound, which acts as an unnatural amino acid analogue) to the N-terminus of a peptide chain or coupling a C-protected amino acid to the carboxylic acid group. Standard solid-phase or solution-phase peptide synthesis protocols can be adapted for this purpose.

The characterization of amides is performed using spectroscopic methods. In IR spectroscopy, amides show a characteristic C=O stretch (Amide I band) around 1650 cm⁻¹ and an N-H bend (Amide II band, for primary and secondary amides) around 1550 cm⁻¹. NMR spectroscopy provides detailed structural information, and high-resolution mass spectrometry (HRMS) confirms the molecular weight.

Synthesis and Characterization of Ketone and Alcohol Derivatives from the Carboxylic Acid

The carboxylic acid functional group of this compound can be converted into other important functional groups like ketones and alcohols.

Synthesis of Alcohol Derivatives: The reduction of carboxylic acids to primary alcohols is a common transformation. commonorganicchemistry.com

Using Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing carboxylic acids to primary alcohols. chemguide.co.ukchemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.ukchemistrysteps.com Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another effective reagent that can selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com

Two-step Procedure: An alternative involves first converting the carboxylic acid to an ester, which can then be reduced to the primary alcohol using either LiAlH₄ or NaBH₄ under appropriate conditions.

This would convert this compound into 2-(2,5-Dimethoxyphenyl)propan-1-ol. Characterization would involve IR spectroscopy (disappearance of the C=O stretch and appearance of a broad O-H stretch) and NMR spectroscopy.

Synthesis of Ketone Derivatives: Synthesizing ketones from carboxylic acids is more complex as it requires the addition of a single carbon nucleophile without subsequent reduction of the ketone product.

From Acyl Chlorides: The carboxylic acid can be converted to its acyl chloride, which can then be reacted with organometallic reagents. For example, reaction with dialkylcadmium reagents (prepared from a Grignard reagent and cadmium chloride) can yield ketones. byjus.com

From Nitriles: Treatment of nitriles with Grignard reagents, followed by hydrolysis, also yields ketones. byjus.com This would require a multi-step synthesis starting from a precursor other than the propanoic acid itself.

Modern Catalytic Methods: Recent advances have enabled the direct synthesis of ketones from carboxylic acids. Visible-light-mediated photoredox catalysis, in conjunction with nickel catalysis, can achieve the deoxygenative coupling of aromatic carboxylic acids with alkenes or the decarboxylative arylation of α-oxo acids to form various ketones. nih.govprinceton.edu These methods offer milder conditions and broader substrate scope.

Synthesis and Characterization of Analogues with Modified Aromatic Ring Substitution Patterns

Analogues of this compound can be synthesized by introducing various substituents onto the aromatic ring. This is typically achieved by starting with a pre-substituted 1,4-dimethoxybenzene (B90301) precursor and then building the propanoic acid side chain. guidechem.comchemicalbook.com

Synthesis of Precursors: Substituted 1,4-dimethoxybenzenes can be prepared through several routes. A common method is the methylation of a substituted hydroquinone (B1673460) using reagents like dimethyl sulfate (B86663) or iodomethane (B122720) in the presence of a base. guidechem.comchemicalbook.com Electrophilic aromatic substitution on 1,4-dimethoxybenzene itself can also be used to introduce substituents, although this may lead to mixtures of isomers. For instance, Friedel-Crafts alkylation can introduce alkyl groups. nih.gov

Introduction of Halogens and Other Groups:

Bromination: Direct bromination of a 2,5-dimethoxyphenyl derivative can introduce a bromine atom onto the aromatic ring, typically at the 4-position due to the activating and directing effects of the methoxy (B1213986) groups. beilstein-journals.orggoogle.com

Iodination: Similarly, iodination can be achieved using reagents like iodine in the presence of silver nitrate. beilstein-journals.org

Nitration: Nitration of 1,4-dimethoxybenzene using nitric acid can yield 1,4-dimethoxy-2-nitrobenzene (B146714) or dinitro derivatives, which can then be used to synthesize the corresponding propanoic acid analogues. mdpi.com

Once the desired substituted 1,4-dimethoxybenzene is obtained, the 2-propanoic acid side chain can be introduced via multi-step synthetic sequences, for example, through a Friedel-Crafts acylation followed by further modifications.

The characterization of these analogues relies heavily on NMR spectroscopy to confirm the position of the new substituent on the aromatic ring and on mass spectrometry to verify the molecular weight.

Stereoisomeric Derivatives and their Preparation/Separation

This compound is a chiral molecule due to the stereocenter at the second carbon of the propanoic acid chain. Its derivatives, therefore, also exist as stereoisomers (enantiomers or diastereomers). The separation and preparation of single stereoisomers are crucial as they often exhibit different biological activities.

Chiral Resolution Methods:

Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a chiral amine (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. mdpi.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. mdpi.comnih.gov Polysaccharide-based columns are particularly effective for resolving 2-arylpropionic acids and their derivatives. mdpi.com

Enzymatic Kinetic Resolution: Enzymes, such as lipases, can selectively catalyze the reaction of one enantiomer of a racemic mixture. For example, an enzyme could selectively esterify one enantiomer of the acid, allowing the unreacted enantiomer and the esterified product to be easily separated.

Chiral Auxiliary: A chiral auxiliary can be attached to the molecule to create a diastereomeric intermediate. This allows for diastereoselective reactions to be performed or for the diastereomers to be separated. For instance, esterification with a chiral alcohol like L-(-)-menthol can produce diastereomeric esters that can be separated by chromatography. beilstein-journals.org The auxiliary is then removed to yield the enantiomerically pure compound. beilstein-journals.org

The success of the separation is typically monitored by measuring the enantiomeric excess (ee) using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Investigations into Structural Modifications and their Impact on Chemical Properties

Modifying the structure of this compound or its derivatives has a predictable impact on their physicochemical properties, which in turn can influence their behavior in chemical and biological systems.

Impact of Ester and Amide Formation:

Lipophilicity: Converting the carboxylic acid to an ester or an amide generally increases its lipophilicity (logP value). The extent of this increase depends on the nature of the alkyl or aryl group introduced. This change affects solubility, with esters and amides being less soluble in water and more soluble in organic solvents compared to the parent acid.

Hydrogen Bonding: The carboxylic acid group is both a hydrogen bond donor and acceptor. Esterification removes the acidic proton, leaving only hydrogen bond acceptor capabilities at the carbonyl and ether oxygens. Amide formation replaces the hydroxyl group with a nitrogen-containing group. Primary and secondary amides can still act as hydrogen bond donors (from the N-H) and acceptors (from the C=O), which can be critical for molecular interactions.

Impact of Aromatic Ring Substitution:

Electronic Effects: Introducing electron-withdrawing groups (e.g., -NO₂, -Br, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) onto the aromatic ring alters its electron density. This can affect the pKa of the carboxylic acid, the reactivity of the ring towards further substitution, and the molecule's ability to participate in π-stacking interactions.

Steric Effects: The size and position of substituents on the aromatic ring introduce steric bulk. This can influence the conformation of the molecule and its ability to bind to active sites in biological systems. Studies on related 2,5-dimethoxyphenyl structures have shown that substituents at the 4-position are important determinants of activity.

These structural modifications allow for the systematic exploration of structure-activity relationships (SAR), providing insights into how molecular changes affect a compound's properties and function.

Advanced Spectroscopic and Structural Elucidation Techniques for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's stereochemistry.

A full structural assignment of 2-(2,5-dimethoxyphenyl)propanoic acid would begin with 1D ¹H and ¹³C NMR spectra. While specific, experimentally verified spectra for this compound are not publicly available, a predicted dataset can be used to illustrate the assignment process. The predicted chemical shifts are based on established principles of NMR spectroscopy, considering the electronic effects of the methoxy (B1213986) and propanoic acid substituents on the aromatic ring.

Predicted ¹H and ¹³C NMR Data:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~178.0 |

| 2 | ~4.0 (quartet) | ~42.0 |

| 3 | ~1.5 (doublet) | ~18.0 |

| 1' | - | ~128.0 |

| 2' | - | ~154.0 |

| 3' | ~6.9 (doublet) | ~114.0 |

| 4' | ~6.8 (triplet) | ~113.0 |

| 5' | - | ~152.0 |

| 6' | ~6.9 (doublet) | ~117.0 |

| 2'-OCH₃ | ~3.8 (singlet) | ~56.0 |

| 5'-OCH₃ | ~3.7 (singlet) | ~55.8 |

| COOH | ~12.0 (singlet, broad) | - |

2D NMR for Structural Confirmation:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a key correlation would be observed between the methine proton at C2 (~4.0 ppm) and the methyl protons at C3 (~1.5 ppm), confirming the propanoic acid side chain's structure. On the aromatic ring, correlations would be seen between the adjacent protons at C3', C4', and C6'.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This is crucial for assigning carbon signals based on their attached, and usually more easily assigned, protons.

Predicted HSQC Correlations:

| Proton (¹H) | Correlated Carbon (¹³C) |

|---|---|

| H2 (~4.0 ppm) | C2 (~42.0 ppm) |

| H3 (~1.5 ppm) | C3 (~18.0 ppm) |

| H3' (~6.9 ppm) | C3' (~114.0 ppm) |

| H4' (~6.8 ppm) | C4' (~113.0 ppm) |

| H6' (~6.9 ppm) | C6' (~117.0 ppm) |

| 2'-OCH₃ (~3.8 ppm) | 2'-OCH₃ (~56.0 ppm) |

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton. Key HMBC correlations would confirm the connection of the propanoic acid group to the phenyl ring.

Predicted Key HMBC Correlations:

| Proton (¹H) | Correlated Carbons (¹³C) |

|---|---|

| H2 (~4.0 ppm) | C1, C3, C1', C2', C6' |

| H3 (~1.5 ppm) | C1, C2 |

| H6' (~6.9 ppm) | C1', C2', C4', 5'-OCH₃ |

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding connectivity. NOESY is critical for confirming substitution patterns and determining stereochemistry. For instance, a NOESY correlation between the methine proton H2 and the aromatic proton H6' would confirm the proximity of the side chain to that position on the ring. Correlations between the methoxy protons and adjacent aromatic protons would confirm their positions at C2' and C5'.

This compound possesses a chiral center at the C2 position of the propanoic acid chain, meaning it can exist as two enantiomers (R and S). Standard NMR techniques in an achiral solvent will not distinguish between these enantiomers.

To determine the stereochemistry, specialized NMR methods are employed:

Chiral Derivatizing Agents (CDAs): The carboxylic acid can be reacted with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers have different physical properties and will produce distinct signals in the ¹H NMR spectrum, allowing for their differentiation and, potentially, the assignment of the absolute configuration of the original acid.

Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR tube can induce small chemical shift differences between the enantiomers, allowing for the determination of enantiomeric purity.

NOESY: For more complex molecules with multiple stereocenters, NOESY can help determine the relative stereochemistry by observing which groups are on the same side of the molecule. While less direct for a single stereocenter, it can be powerful in derivative studies.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of a molecule and to confirm its structure through fragmentation analysis.

The molecular formula for this compound is C₁₁H₁₄O₄. HRMS can measure the mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous confirmation of its elemental composition, distinguishing it from other molecules with the same nominal mass.

Theoretical Precise Mass Calculation:

| Ion Formula | Calculated Mass (m/z) |

|---|---|

| [C₁₁H₁₄O₄ + H]⁺ | 211.0965 |

| [C₁₁H₁₄O₄ + Na]⁺ | 233.0784 |

An experimental HRMS measurement matching one of these theoretical values to within a few parts per million (ppm) would serve as strong evidence for the proposed molecular formula.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. While an experimental spectrum is not available, a plausible fragmentation pathway can be proposed based on the known behavior of carboxylic acids and dimethoxybenzene derivatives.

Plausible Fragmentation Pathway:

A primary fragmentation event for carboxylic acids is the loss of the carboxyl group (–COOH) as a radical, or the loss of water (H₂O) or carbon dioxide (CO₂).

Loss of COOH (45 Da): The molecular ion [M]⁺˙ at m/z 210 could lose the carboxyl radical to form an ion at m/z 165, corresponding to the [C₉H₁₃O₂]⁺ fragment.

Decarboxylation (-CO₂): Loss of carbon dioxide (44 Da) from the protonated molecule [M+H]⁺ would lead to a fragment at m/z 167.

Benzylic Cleavage: A characteristic fragmentation would be the cleavage of the C1-C2 bond, leading to the formation of a stable dimethoxybenzyl-type cation.

Table of Predicted Major Fragments:

| m/z (Nominal) | Possible Formula | Description |

|---|---|---|

| 210 | [C₁₁H₁₄O₄]⁺˙ | Molecular Ion |

| 192 | [C₁₁H₁₂O₃]⁺˙ | Loss of H₂O |

| 165 | [C₉H₁₃O₂]⁺ | Loss of •COOH |

Analysis of these fragmentation pathways provides robust confirmation of the connectivity between the propanoic acid side chain and the 2,5-dimethoxyphenyl ring.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases indicates that the crystal structure for this compound has not been reported. However, the structure of its constitutional isomer, 3-(2,5-dimethoxyphenyl)propionic acid , has been determined and serves as an excellent example of the type of detailed structural information that can be obtained for this class of compounds. nih.gov

Crystallographic Data for 3-(2,5-Dimethoxyphenyl)propionic acid: nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.3212 |

| b (Å) | 4.6512 |

| c (Å) | 19.7411 |

| β (°) | 109.1782 |

| Volume (ų) | 2109.23 |

Key Structural Insights from the Isomer:

Molecular Conformation: The study of 3-(2,5-dimethoxyphenyl)propionic acid revealed that the propionic acid side chain is in a fully extended trans configuration. nih.gov The angle between the plane of the aromatic ring and the plane of the carboxylic acid group is 78.56°. nih.gov This demonstrates how the bulky substituents influence the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: A defining feature of carboxylic acid crystal structures is the formation of hydrogen-bonded dimers. In the structure of the isomer, two molecules are linked by strong O—H···O hydrogen bonds between their carboxyl groups. nih.gov These dimers then stack in a specific arrangement within the crystal lattice. nih.gov

Methoxy Group Orientation: The analysis showed that the methoxy group at the 2-position is nearly coplanar with the aromatic ring, while the methoxy group at the 5-position is slightly twisted out of the plane. nih.gov

For the target compound, this compound, an X-ray crystallographic analysis would similarly reveal the precise bond lengths and angles, the conformation of the propanoic acid side chain relative to the ring, and the packing of the molecules in the crystal, which would be dictated by hydrogen bonding from the carboxylic acid and other weaker intermolecular forces.

Determination of Solid-State Molecular Conformations

The determination of a molecule's solid-state conformation is typically achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which critical geometric parameters such as bond lengths, bond angles, and torsion (dihedral) angles can be calculated. For this compound, this analysis would reveal the precise three-dimensional arrangement of the dimethoxyphenyl ring relative to the propanoic acid moiety. Key parameters of interest would include the torsion angles defining the orientation of the carboxyl group and the phenyl ring. However, no published crystallographic data for this compound could be located.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and probe molecular structure. The spectra exhibit bands corresponding to the vibrational modes of specific bonds or groups of atoms.

For this compound, the FTIR and Raman spectra would be expected to show characteristic bands for:

O-H Stretching: A very broad and strong absorption band in the infrared spectrum, typically between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.infonih.gov

C=O Stretching: A strong, sharp absorption band, typically found between 1700 and 1725 cm⁻¹, corresponding to the carbonyl group of the dimerized acid. docbrown.info

C-H Stretching: Bands for aromatic and aliphatic C-H stretching would appear just below and above 3000 cm⁻¹.

C-O Stretching: Absorptions associated with the carboxylic acid and the methoxy ether groups would be visible in the 1000-1300 cm⁻¹ region. nih.gov

Aromatic Ring Vibrations: Bands corresponding to the C=C stretching of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region.

While these general assignments can be predicted, specific peak positions and their intensities, which can provide insights into conformational details, are not available in the absence of experimental or computationally predicted spectra for this specific molecule.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 (Broad) |

| C-H Stretch | Aromatic/Alkyl | 2850 - 3100 |

| C=O Stretch | Carboxylic Acid (dimer) | 1700 - 1725 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Acid / Ether | 1000 - 1300 |

Note: This table represents generalized frequency ranges for the expected functional groups and is not based on experimental data for the title compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the second carbon of the propanoic acid chain, it can exist as two enantiomers, (R)- and (S)-. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for studying such chiral molecules. wikipedia.org

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com An ECD spectrum plots this difference (Δε) against wavelength. Enantiomers produce mirror-image ECD spectra, meaning a positive band (Cotton effect) for one enantiomer will be a negative band for the other. The intensity of the ECD signal is directly proportional to the concentration and the enantiomeric excess (ee) of the sample. researchgate.net By comparing the spectrum of a sample to that of an enantiomerically pure standard, the ee can be accurately determined. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. leidenuniv.nl The resulting curve, known as an ORD curve, is also opposite for the two enantiomers. nih.gov

For this compound, the chromophore is the 2,5-dimethoxyphenyl group. The electronic transitions of this group, when perturbed by the chiral center, would give rise to characteristic Cotton effects in the ECD and ORD spectra. However, as no experimental or theoretical chiroptical data has been published for this compound, the specific wavelengths and signs of these effects are unknown.

Computational and Theoretical Investigations of 2 2,5 Dimethoxyphenyl Propanoic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. researchgate.net These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution. anl.gov

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. birmingham.ac.uk It is favored for its balance of accuracy and computational efficiency, making it suitable for studying molecules of the size and complexity of 2-(2,5-dimethoxyphenyl)propanoic acid. researchgate.netnih.gov DFT calculations are used to determine the molecule's most stable three-dimensional arrangement (ground state geometry) by finding the minimum energy structure.

From this optimized geometry, a wealth of electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A larger gap suggests higher stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule, which are crucial for predicting intermolecular interactions. researchgate.netnih.govbohrium.com

Table 1: Hypothetical DFT-Calculated Electronic Properties This table illustrates the types of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized ground state geometry. | (e.g., -X Hartrees) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | (e.g., -Y eV) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | (e.g., -Z eV) |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | (e.g., Y-Z eV) |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. arxiv.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory compared to DFT. While computationally more demanding, they can provide more accurate results for certain properties, serving as a benchmark for DFT studies. These high-level calculations are particularly useful for refining electronic energies and understanding electron correlation effects, which are subtle but important interactions between electrons.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propanoic acid side chain and the methoxy (B1213986) groups in this compound means the molecule can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers for converting between them.

By systematically rotating the key dihedral angles—such as the bonds connecting the side chain to the phenyl ring—a potential energy surface (PES) can be mapped. This surface reveals the low-energy conformers and the transition states that separate them. Identifying the global minimum energy conformation is essential, as it represents the most probable structure of the molecule under normal conditions and is the basis for calculating other properties.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The calculated shifts for a proposed structure can be compared with experimental spectra to verify its identity and conformation.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. Each calculated frequency is associated with a specific normal mode of vibration (e.g., C=O stretch, O-H bend). Comparing the theoretical spectrum with the experimental one helps in assigning the observed spectral bands to specific molecular motions.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data This table shows how theoretical data is used to validate experimental findings. Actual data would result from specific computational and laboratory work.

| Parameter | Calculation Method | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR Shift (Carboxyl C) | DFT/GIAO | (e.g., ~175 ppm) | (To be determined) |

| ¹H NMR Shift (Acid H) | DFT/GIAO | (e.g., ~12 ppm) | (To be determined) |

| IR Frequency (C=O Stretch) | DFT (B3LYP) | (e.g., ~1720 cm⁻¹) | (To be determined) |

| IR Frequency (O-H Stretch) | DFT (B3LYP) | (e.g., ~3400 cm⁻¹) | (To be determined) |

Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools for exploring the reactivity of this compound. By modeling a potential chemical reaction, it is possible to map the entire reaction pathway from reactants to products. This involves identifying and characterizing the structures and energies of all intermediates and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. DFT is commonly used to locate transition states and calculate their geometries and vibrational frequencies. researchgate.net This information allows for the determination of reaction kinetics and helps to elucidate the step-by-step mechanism, providing insights that are often difficult to obtain through experiments alone. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically model a molecule in isolation (gas phase) or with simplified solvent models, Molecular Dynamics (MD) simulations can study the molecule's behavior over time in a more realistic, explicit solvent environment. nextmol.com

In an MD simulation, the movements of the molecule and surrounding solvent molecules (e.g., water) are calculated using classical mechanics. Over nanoseconds or longer, these simulations reveal the dynamic nature of the molecule, including its conformational flexibility, how it interacts with solvent molecules, and the formation of hydrogen bonds. This provides a more complete picture of the molecule's behavior in solution, which is essential for understanding its properties in a biological or chemical system.

Based on a comprehensive search of available scientific literature, there is currently no specific research focused on the computational and theoretical investigations of the stereochemical prediction and enantioselective reaction modeling of this compound.

Therefore, the section on "Stereochemical Prediction and Enantioselective Reaction Modeling" cannot be completed at this time.

Advanced Analytical Methodologies for Purity and Reaction Monitoring in Research Settings

High-Performance Liquid Chromatography (HPLC)